Fgfr3-IN-9

Description

Structure

3D Structure

Properties

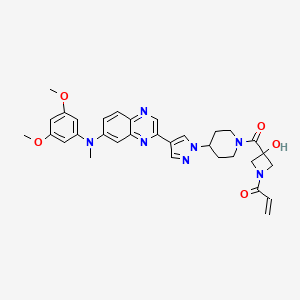

Molecular Formula |

C32H35N7O5 |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

1-[3-[4-[4-[7-(3,5-dimethoxy-N-methylanilino)quinoxalin-2-yl]pyrazol-1-yl]piperidine-1-carbonyl]-3-hydroxyazetidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C32H35N7O5/c1-5-30(40)38-19-32(42,20-38)31(41)37-10-8-22(9-11-37)39-18-21(16-34-39)29-17-33-27-7-6-23(14-28(27)35-29)36(2)24-12-25(43-3)15-26(13-24)44-4/h5-7,12-18,22,42H,1,8-11,19-20H2,2-4H3 |

InChI Key |

NDGPXJXKLJJMFA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C4CCN(CC4)C(=O)C5(CN(C5)C(=O)C=C)O)C6=CC(=CC(=C6)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of a Potent FGFR3 Inhibitor

Introduction: Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and angiogenesis.[1][2] Aberrant FGFR3 signaling, due to mutations, fusions, or overexpression, is implicated in the pathogenesis of various cancers, including urothelial carcinoma, lung cancer, and multiple myeloma, as well as skeletal dysplasias.[3][4][5][6] This has established FGFR3 as a compelling therapeutic target for the development of small molecule inhibitors. This guide provides a detailed overview of the discovery, synthesis, and characterization of a representative FGFR3 inhibitor, using publicly available data on potent FGFR inhibitors as a template, as a specific molecule designated "Fgfr3-IN-9" is not described in the current scientific literature.

Discovery of a Representative FGFR3 Inhibitor

The discovery of a potent and selective FGFR3 inhibitor is a multi-step process that begins with the identification of a promising chemical scaffold, followed by extensive optimization to achieve the desired pharmacological profile.

1. High-Throughput Screening (HTS): The process typically starts with a high-throughput screening campaign to identify initial "hit" compounds that exhibit inhibitory activity against the FGFR3 kinase domain. A diverse library of chemical compounds is tested using an in vitro kinase assay.

2. Hit-to-Lead Optimization: Promising hits from the HTS are then subjected to a "hit-to-lead" process. This involves the synthesis of analogues to explore the structure-activity relationship (SAR), aiming to improve potency and selectivity, as well as to optimize physicochemical properties.

3. Lead Optimization: A "lead" compound with desirable characteristics then undergoes extensive lead optimization. This phase focuses on enhancing drug-like properties, including metabolic stability, oral bioavailability, and in vivo efficacy, while minimizing off-target effects and toxicity. This iterative process of design, synthesis, and testing ultimately leads to the selection of a clinical candidate.

Synthesis of a Representative FGFR3 Inhibitor

The chemical synthesis of a potent FGFR3 inhibitor is a complex process that involves multiple steps. The following is a generalized synthetic scheme representative of the synthesis of potent FGFR inhibitors.

Note on "this compound": A thorough search of the public scientific literature and chemical databases did not yield specific information on a molecule designated "this compound". The information presented herein is based on the discovery and synthesis of well-characterized, potent FGFR inhibitors to provide a representative technical guide.

Data Presentation

Quantitative data for a representative potent FGFR inhibitor is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| FGFR1 | 1.2 |

| FGFR2 | 2.1 |

| FGFR3 | 2.5 |

| FGFR4 | 130 |

| VEGFR2 | 180 |

Table 2: Cellular Activity

| Cell Line | FGFR3 Status | Proliferation IC50 (nM) |

| RT112 (Bladder) | F249C mutation | 5.8 |

| SW780 (Bladder) | S249C mutation | 12 |

| KMS-11 (Myeloma) | Y373C mutation | 1.5 |

| NCI-H1581 (Lung) | FGFR1 amplification | 11 |

| SNU-16 (Gastric) | FGFR2 amplification | 2.7 |

Table 3: In Vivo Pharmacokinetic Properties (Mouse)

| Parameter | Value |

| Oral Bioavailability (%) | 35 |

| Half-life (t1/2, hours) | 6 |

| Cmax (ng/mL) | 850 |

| Tmax (hours) | 2 |

Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

-

Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by the FGFR3 kinase domain.

-

Method: Recombinant human FGFR3 kinase domain is incubated with the test compound at various concentrations, a specific peptide substrate, and ATP. The reaction is allowed to proceed for a set time at room temperature. The amount of phosphorylated substrate is then quantified, typically using a fluorescence-based method or mass spectrometry. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Proliferation Assay:

-

Principle: To assess the cytostatic or cytotoxic effect of a compound on cancer cell lines with known FGFR3 alterations.

-

Method: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with the test compound at a range of concentrations for 72 hours. Cell viability is measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolically active cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

3. In Vivo Tumor Xenograft Model:

-

Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.

-

Method: Human tumor cells (e.g., RT112 bladder cancer cells) are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The test compound is administered orally once or twice daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for pharmacodynamic and biomarker analysis.

Visualizations

Caption: The FGFR3 signaling pathway and its downstream effectors.

Caption: A typical high-throughput screening workflow for identifying FGFR3 inhibitors.

Caption: The iterative cycle of lead optimization in drug discovery.

References

- 1. What are FGFR3 modulators and how do they work? [synapse.patsnap.com]

- 2. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGFR3 - My Cancer Genome [mycancergenome.org]

- 5. Sixteen years and counting: the current understanding of fibroblast growth factor receptor 3 (FGFR3) signaling in skeletal dysplasias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Fgfr3-IN-9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fgfr3-IN-9, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document details its biochemical and cellular activity, the experimental protocols for its evaluation, and its effects on the FGFR3 signaling pathway.

Core Compound Data

This compound, also referred to as compound 19, is a reversible inhibitor with a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. It has demonstrated potent inhibitory activity against wild-type FGFRs and, notably, tolerance for gatekeeper mutations that confer resistance to other FGFR inhibitors.[1][2]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| FGFR1 | 64.3 |

| FGFR2 | 46.7 |

| FGFR3 | 29.6 |

| FGFR4 (Wild-Type) | 17.1 |

| FGFR4 (V550L Mutant) | 30.7 |

Data sourced from Xie W, et al. J Med Chem. 2022.[1]

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Description | IC₅₀ (nM) |

| Ba/F3-FGFR4 (WT) | Ba/F3 cells dependent on wild-type FGFR4 | 82.5 ± 19.2 |

| Ba/F3-FGFR4 (V550L) | Ba/F3 cells dependent on mutant FGFR4 | 260.0 ± 50.2 |

| HUH7 | Human hepatocellular carcinoma cell line | 94.7 ± 28.6 |

Data sourced from Xie W, et al. J Med Chem. 2022.[1]

Table 3: In Vivo Antitumor Activity of this compound in HUH7 Xenograft Model

| Treatment Group (Dose) | Tumor Growth Inhibition (TGI) |

| This compound (30 mg/kg) | Significant |

| This compound (45 mg/kg) | 81% |

Data sourced from Xie W, et al. J Med Chem. 2022.[1]

Experimental Protocols

In Vitro FGFR Kinase Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against FGFR kinases.

Materials:

-

Recombinant FGFR1, FGFR2, FGFR3, FGFR4 (wild-type and V550L mutant) enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., Poly(E,Y)4:1)

-

This compound (or test compound)

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of the respective FGFR kinase diluted in kinase buffer.

-

Add 2 µL of a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

HUH7, Ba/F3-FGFR4 (WT), and Ba/F3-FGFR4 (V550L) cell lines

-

Complete cell culture medium

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound (typically for 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis of FGFR Signaling Pathway

This protocol is used to evaluate the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.

Materials:

-

HUH7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: p-FGFR, FGFR, p-FRS2, FRS2, p-PLCγ, PLCγ, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HUH7 cells and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

HUH7 cells

-

This compound

-

Vehicle solution

-

Calipers

Procedure:

-

Subcutaneously inject HUH7 cells (e.g., 3 x 10⁶ cells) into the flank of each mouse.

-

Monitor the tumor growth. When the tumors reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 and 45 mg/kg) or the vehicle control to the respective groups, typically by oral gavage, daily for a specified period (e.g., 3 weeks).

-

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (width² x length)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition (TGI).

Signaling Pathways and Mechanisms

FGFR3 Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades.[3][4][5] These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are crucial for regulating cell proliferation, differentiation, and survival.[3][4] Dysregulation of FGFR3 signaling, often through mutations or overexpression, is implicated in various cancers.[6][7]

Caption: Overview of the FGFR3 signaling cascade.

Experimental Workflow for this compound Evaluation

The evaluation of this compound follows a logical progression from in vitro biochemical assays to cellular and in vivo models to characterize its potency, selectivity, and therapeutic potential.

Caption: Workflow for the preclinical evaluation of this compound.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR3 and preventing its autophosphorylation. This, in turn, blocks the activation of downstream signaling pathways, leading to an inhibition of cancer cell proliferation.

Caption: Mechanism of action of this compound as an FGFR3 kinase inhibitor.

References

- 1. Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Signaling by FGFR3 [reactome.org]

- 6. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 7. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]

An In-depth Technical Guide to the Inhibition of the Fgfr3 Signaling Pathway by Fgfr3-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of the FGFR3 signaling pathway, through mutations, amplifications, or translocations, is a known driver in various cancers, including urothelial carcinoma and multiple myeloma, as well as in developmental disorders such as achondroplasia. Consequently, FGFR3 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the inhibition of the FGFR3 signaling pathway, with a focus on the selective inhibitor Fgfr3-IN-9. Due to the limited publicly available data for this compound, this guide leverages data from other well-characterized selective FGFR3 inhibitors to illustrate the core principles of pathway inhibition, data analysis, and experimental methodologies.

The FGFR3 Signaling Pathway

Upon binding of its fibroblast growth factor (FGF) ligands, FGFR3 dimerizes, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways that are critical for cellular function. The primary pathways activated by FGFR3 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell growth, metabolism, and survival.

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation.

-

JAK-STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and differentiation.

Dysregulation of these pathways due to aberrant FGFR3 signaling can lead to uncontrolled cell growth and tumor progression.[1][2]

Figure 1: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.

Mechanism of Action of this compound

This compound is a selective inhibitor of FGFR3.[3][4] Like other small molecule tyrosine kinase inhibitors (TKIs), it is designed to compete with ATP for binding to the kinase domain of the FGFR3 receptor. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of FGFR3 activity leads to a reduction in cell proliferation and survival in cancer cells that are dependent on aberrant FGFR3 signaling.

Figure 2: Competitive ATP inhibition mechanism of this compound.

Quantitative Data Presentation

Due to the limited public availability of specific quantitative data for this compound, the following tables present representative data for other selective FGFR inhibitors to illustrate the expected profile of such a compound.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Kinase Target | Pemigatinib[5] | Infigratinib[5] | Erdafitinib[6] |

| FGFR1 | 0.4 | 0.9 | 1.2 |

| FGFR2 | 0.5 | 1.4 | 2.5 |

| FGFR3 | 1.2 | 1.0 | 2.1 |

| FGFR4 | 30 | >40 | 130 |

| VEGFR2 | >100 | >4000 | 70 |

Data represents the half-maximal inhibitory concentration (IC50) and indicates the potency and selectivity of the inhibitors against different kinases. Lower values indicate higher potency.

Table 2: Cellular Activity in FGFR-Dependent Cancer Cell Lines (IC50, nM)

| Cell Line | Cancer Type | FGFR Alteration | Representative Inhibitor IC50 (nM) |

| KMS-11 | Multiple Myeloma | t(4;14) FGFR3 Fusion | 10 - 50 |

| RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | 20 - 100 |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 5 - 25 |

| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 15 - 75 |

Data from various sources on selective FGFR inhibitors. IC50 values in cellular assays reflect the inhibitor's ability to penetrate cells and inhibit the target in a biological context.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize selective FGFR3 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR3 kinase.

Protocol:

-

Reagents and Materials:

-

Recombinant human FGFR3 kinase domain.

-

ATP.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

This compound (or other test compound) at various concentrations.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the FGFR3 enzyme, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Phospho-FGFR3 Western Blot

Objective: To assess the ability of this compound to inhibit FGFR3 autophosphorylation in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a cancer cell line with a known activating FGFR3 alteration (e.g., KMS-11) to 70-80% confluency.

-

Starve the cells in serum-free media for 12-24 hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

If the cell line is not constitutively active, stimulate with an appropriate FGF ligand (e.g., FGF1 or FGF9) for 15-30 minutes before lysis.

-

-

Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-FGFR3 (e.g., p-FGFR Tyr653/654) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total FGFR3 and a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-FGFR3 signal to the total FGFR3 signal to account for any changes in total protein levels.

-

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of FGFR3-dependent cancer cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

-

Viability Measurement:

-

Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of viable cells relative to a DMSO control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Subcutaneously implant a human cancer cell line with an FGFR3 alteration (e.g., RT112).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot for p-FGFR3).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Figure 3: A typical preclinical experimental workflow for evaluating an FGFR3 inhibitor.

Conclusion

The inhibition of the FGFR3 signaling pathway represents a promising therapeutic strategy for a range of cancers and developmental disorders. While specific data for this compound is not extensively available in the public domain, the principles of its mechanism of action and the methodologies for its evaluation are well-established within the field of FGFR inhibitor development. This guide provides a foundational understanding of the FGFR3 signaling pathway, the mechanism of its inhibition by selective small molecules, and the key experimental protocols required for their preclinical characterization. As more data on novel inhibitors like this compound becomes available, the application of these principles will be crucial for advancing these compounds into clinical use.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. celltrend.de [celltrend.de]

- 4. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Fgfr3-IN-9 for Bladder Cancer Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and migration.[1] Aberrant FGFR3 signaling, driven by mutations, fusions, or overexpression, is a key oncogenic driver in a significant subset of bladder cancers, making it a compelling therapeutic target.[2][3][4] Activating mutations of FGFR3 are particularly prevalent in non-muscle invasive bladder cancer (NMIBC) and are also found in a smaller percentage of muscle-invasive bladder cancer (MIBC).[5] The development of selective FGFR3 inhibitors, therefore, represents a promising avenue for targeted therapy in this disease. This guide provides a detailed technical overview of Fgfr3-IN-9, a selective inhibitor of FGFR3, for its application in bladder cancer research.

While extensive public data on this compound is limited, this document compiles available information and provides a framework of established experimental protocols for the evaluation of similar FGFR inhibitors in a bladder cancer context.

This compound: A Profile

Quantitative Data

The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for understanding its potency and selectivity profile.

| Target | IC50 (nM) |

| FGFR3 | 29.6 |

| FGFR1 | 64.3 |

| FGFR2 | 46.7 |

| FGFR4 (Wild Type) | 17.1 |

| FGFR4 (V550L mutant) | 30.7 |

Note: This data is sourced from a commercial supplier and should be independently verified for research purposes. The potency against FGFR4 is notably high, suggesting a dual inhibitory potential that should be considered in experimental design.

FGFR3 Signaling Pathway in Bladder Cancer

Understanding the FGFR3 signaling cascade is fundamental to designing and interpreting studies with this compound. In bladder cancer, aberrant FGFR3 activation leads to the downstream activation of several key signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which drive cell proliferation, survival, and tumor growth.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. patents.justia.com [patents.justia.com]

- 9. FGFR inhibition augments anti–PD-1 efficacy in murine FGFR3-mutant bladder cancer by abrogating immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]

Infigratinib for Achondroplasia: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Infigratinib, a promising investigational therapy for achondroplasia. This guide details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols from pivotal studies.

Introduction to Achondroplasia and the Role of FGFR3

Achondroplasia, the most common form of dwarfism, is an autosomal dominant genetic disorder. It is characterized by disproportionate short stature, with short limbs, a relatively long and narrow trunk, and macrocephaly with frontal bossing. The underlying cause of over 99% of achondroplasia cases is a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.

The specific G380R mutation in the transmembrane domain of the FGFR3 protein leads to its constitutive activation. This overactive receptor negatively regulates endochondral ossification, the process by which bone tissue is created from cartilage, particularly in the long bones. The downstream signaling cascade from the activated FGFR3 receptor inhibits the proliferation and differentiation of chondrocytes in the growth plates, ultimately leading to impaired bone growth.

Infigratinib: A Targeted FGFR3 Inhibitor

Infigratinib (formerly BGJ398) is an orally bioavailable, selective, small-molecule tyrosine kinase inhibitor that targets FGFR1, FGFR2, and FGFR3. By binding to the ATP-binding pocket of the FGFR3 kinase domain, Infigratinib blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition aims to normalize the excessive signaling caused by the FGFR3 mutation in achondroplasia, thereby promoting chondrocyte proliferation and differentiation and restoring more typical bone growth.

Mechanism of Action

The constitutively active FGFR3 receptor in achondroplasia triggers downstream signaling cascades, primarily the RAS-MAPK and STAT1 pathways, which inhibit chondrocyte proliferation and maturation. Infigratinib acts as an ATP-competitive inhibitor at the intracellular tyrosine kinase domain of FGFR3. This blockade prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its activation and the subsequent phosphorylation of downstream signaling molecules. The intended therapeutic effect is the reduction of the inhibitory signals on chondrocyte activity, allowing for the partial restoration of endochondral bone growth.

Preclinical Research

Infigratinib has been evaluated in a preclinical mouse model of achondroplasia (Fgfr3Y367C/+), which carries a mutation analogous to a common human FGFR3 mutation causing achondroplasia. These studies have demonstrated a dose-dependent improvement in skeletal parameters.

Preclinical Study Data

The following table summarizes the key quantitative findings from a preclinical study of Infigratinib in the Fgfr3Y367C/+ mouse model.[1][2]

| Dose Group (Subcutaneous, daily for 15 days) | Improvement in Upper Limb Bone Length | Improvement in Lower Limb Bone Length | Improvement in Foramen Magnum Size |

| 0.2 mg/kg/day | Data not specified | Data not specified | Data not specified |

| 0.5 mg/kg/day | 7% - 14% | 10% - 17% | 12% |

| 1.0 mg/kg (intermittent, every 3 days) | Data not specified | Data not specified | Data not specified |

Data presented as a percentage improvement compared to vehicle-treated mutant mice. All improvements at the 0.5 mg/kg/day dose were statistically significant (p < 0.01).[1]

Preclinical Experimental Protocol

Animal Model: The Fgfr3Y367C/+ mouse model, which mimics the phenotype of human achondroplasia, was used.[1]

Treatment Administration: Infigratinib was administered via subcutaneous injections.[3]

Dosing Regimen: Mice were treated with daily doses of 0.2 mg/kg or 0.5 mg/kg, or an intermittent dose of 1 mg/kg every 3 days. Treatment began at postnatal day 1 and continued for 15 days.[3]

Assessments:

-

Skeletal Analysis: Measurements of bone length (upper and lower limbs) and the foramen magnum were conducted.[1]

-

Histology: The organization of the hypertrophic zone of the growth plate was examined to assess the effect of Infigratinib on chondrocyte differentiation.

-

Toxicity: The general health and any signs of toxicity in the treated mice were monitored. No apparent toxicity was noted at the tested doses.[1]

Clinical Research: The PROPEL Program

The clinical development of Infigratinib for achondroplasia is being conducted through the PROPEL program, which includes an observational study (PROPEL) and a Phase 2 interventional study (PROPEL 2).

PROPEL 2 Clinical Trial Data

The PROPEL 2 study is a Phase 2, open-label, dose-escalation and dose-expansion trial designed to evaluate the safety and efficacy of oral Infigratinib in children with achondroplasia. The primary efficacy endpoint is the change from baseline in annualized height velocity (AHV). The following table summarizes the key efficacy data from the different dose cohorts of the PROPEL 2 trial.[1][4][5]

| Cohort | Dose (oral, daily) | Mean Change from Baseline in AHV (cm/year) | Timepoint |

| Cohorts 1-3 | 0.016, 0.032, 0.064 mg/kg/day | Not statistically significant | - |

| Cohort 4 | 0.128 mg/kg/day | +1.52 | - |

| Cohort 5 | 0.25 mg/kg/day | +2.51 | 12 months |

| Cohort 5 | 0.25 mg/kg/day | +2.50 | 18 months |

In Cohort 5, the mean change from baseline in height Z-score was +0.54 (p<0.001) at 18 months, and there was a statistically significant improvement in body proportionality.[1] No treatment-related serious adverse events were reported in Cohort 5.

PROPEL 2 Clinical Trial Protocol

Study Design: A Phase 2, prospective, open-label, dose-escalation, and dose-expansion study.[4]

Participant Population: Children aged 3 to 11 years with a clinical and molecular diagnosis of achondroplasia who have completed at least 6 months in the PROPEL observational study.[4]

Dosing Regimen: The study consists of five sequential dose-escalation cohorts, with daily oral administration of Infigratinib at doses ranging from 0.016 mg/kg to 0.25 mg/kg.

Primary Endpoints:

-

Safety: Incidence of treatment-emergent adverse events.[4]

-

Efficacy: Change from baseline in annualized height velocity (AHV).[4]

Secondary Endpoints:

-

Change from baseline in height Z-score.

-

Change from baseline in upper-to-lower body segment ratio.

-

Pharmacokinetics of Infigratinib.[4]

Conclusion

Infigratinib represents a targeted therapeutic approach for achondroplasia by directly inhibiting the overactive FGFR3, the root cause of the condition. Preclinical studies in a relevant mouse model have demonstrated its potential to improve skeletal growth. Furthermore, Phase 2 clinical trial data has shown a dose-dependent increase in annualized height velocity in children with achondroplasia, with a favorable safety profile at the doses tested. Ongoing and future clinical studies will be crucial in further defining the long-term efficacy and safety of Infigratinib as a potential treatment for achondroplasia.

References

- 1. bridgebio.com [bridgebio.com]

- 2. Infigratinib: Clinical Trial Results Update for Achondroplasia - Beyond Achondroplasia [beyondachondroplasia.org]

- 3. contemporarypediatrics.com [contemporarypediatrics.com]

- 4. Results from the PROPEL 2 dose-finding study: oral infigratinib leads to significant increases in height velocity with good tolerability in children with achondroplasia | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]

- 5. BridgeBio Reports Sustained Phase 2 Results of Infigratinib for Achondroplasia and ACCEL Consent for Hypochondroplasia [synapse.patsnap.com]

In-Depth Technical Guide to Fgfr3-IN-9: A Selective Fibroblast Growth Factor Receptor 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fgfr3-IN-9, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document details the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it elucidates its mechanism of action as a selective FGFR3 inhibitor and provides insights into the key signaling pathways affected. Standardized experimental protocols for evaluating the biochemical and cellular activity of this compound are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also identified as "Example 27" in patent literature, is a potent and selective small molecule inhibitor of FGFR3.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[3-(5-{1-[1-(Cyclopropylacetyl)piperidin-4-yl]-1H-pyrazol-4-yl}-1H-benzimidazol-1-yl)phenyl]-N'-(2,2,2-trifluoroethyl)urea | [1] |

| Molecular Formula | C₃₂H₃₅F₃N₈O₂ | Calculated |

| Molecular Weight | 632.67 g/mol | Calculated |

| SMILES String | C1CC1C(=O)N2CCC(CC2)N3C=C(C=N3)C4=CC=C(C=C4)N5C6=CC=C(C=C6N=C5)NC(=O)NC(F)(F)F | Inferred |

| Chemical Structure | Inferred |

Synthesis and Purification

The synthesis of this compound is described in patent WO2012088266A2 as "Example 27".[1] The key final step involves the reaction of N-{3-[5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]phenyl}amine with 2,2,2-trifluoroethyl isocyanate. The detailed synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate N-{3-[5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]phenyl}amine

-

This intermediate is prepared through a multi-step synthesis, the full details of which can be found in the supporting information of patent WO2012088266A2.[1] The general approach involves the coupling of a protected piperidinyl-pyrazole boronic acid or ester with a substituted benzimidazole derivative.

Step 2: Urea Formation

-

Dissolve N-{3-[5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]phenyl}amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add an equimolar amount of 2,2,2-trifluoroethyl isocyanate to the solution at room temperature.

-

Stir the reaction mixture at room temperature for a period of 2 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Biochemical and Pharmacological Properties

This compound is characterized as a selective inhibitor of FGFR3.[1] While specific quantitative data for this compound is not publicly available, the patent discloses that compounds of this class exhibit IC₅₀ values of less than 1 µM for FGFR3.[1]

Table 2: Reported Biological Activity of this compound

| Target | Activity | Source |

| FGFR3 | IC₅₀ < 1 µM | [1] |

Mechanism of Action

As an ATP-competitive inhibitor, this compound is designed to bind to the ATP-binding pocket of the FGFR3 kinase domain. This binding event prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting the cellular processes driven by FGFR3 signaling.

FGFR3 Signaling Pathway

FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades. The primary pathways implicated in FGFR3 signaling include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways play crucial roles in cell proliferation, differentiation, and survival.

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Evaluation

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against FGFR3.

Biochemical Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified FGFR3 kinase.

Caption: Workflow for a typical in vitro biochemical kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare solutions of purified recombinant FGFR3 kinase and a suitable substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1).

-

Prepare a solution of ATP at a concentration close to its Kₘ for FGFR3.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the kinase, substrate, and diluted this compound.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Measure the luminescence or fluorescence signal.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based Phosphorylation Assay (In Situ)

This assay measures the ability of the inhibitor to block FGFR3 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cell line that overexpresses wild-type or a constitutively active mutant of FGFR3 (e.g., bladder cancer cell lines with FGFR3 mutations).

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-24 hours.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate FGF ligand (e.g., FGF1 or FGF9) for a short period (e.g., 15-30 minutes) if using a wild-type receptor.

-

-

Lysis and Detection:

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Detect the levels of phosphorylated FGFR3 (p-FGFR3) and total FGFR3 using a suitable method such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-FGFR3 and total FGFR3.

-

ELISA: Use a sandwich ELISA kit with antibodies specific for p-FGFR3 and total FGFR3.

-

-

-

Data Analysis:

-

Quantify the band intensities (Western blot) or absorbance values (ELISA).

-

Normalize the p-FGFR3 signal to the total FGFR3 signal.

-

Plot the normalized p-FGFR3 levels against the inhibitor concentration to determine the cellular IC₅₀ value.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of FGFR3 and for the preclinical assessment of FGFR3-targeted therapies. Its selectivity for FGFR3 makes it a more precise tool compared to pan-FGFR inhibitors. The experimental protocols provided herein offer a foundation for the consistent and reproducible evaluation of this compound and other potential FGFR3 inhibitors. Further studies are warranted to fully characterize its in vivo efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for the FGFR3 Inhibitor "Compound 19"

A Note on Nomenclature: The compound "Fgfr3-IN-9" as specified in the query does not correspond to a readily identifiable, publicly documented selective FGFR3 inhibitor. Therefore, these application notes detail the solubility and preparation of a potent, selective, and orally bioavailable dual FGFR2/FGFR3 inhibitor, designated as Compound 19 in the cited research, which serves as a representative tool compound for FGFR3 inhibition studies.

These notes are intended for researchers, scientists, and drug development professionals working with selective inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3).

Overview of Compound 19

Compound 19 is a potent and selective dual inhibitor of FGFR2 and FGFR3, with demonstrated activity against the gatekeeper mutant FGFR3-V555L. Its selectivity for FGFR2/3 over FGFR1 and FGFR4 suggests a potentially wider therapeutic window and reduced off-target effects, such as hyperphosphatemia, which is associated with FGFR1 inhibition. These characteristics make it a valuable tool for preclinical research into FGFR3-driven cancers, such as bladder cancer and cholangiocarcinoma.

Chemical Structure

-

IUPAC Name: 1-((1s,4s)-4-(4-(3-((1-cyclobutyl-1H-pyrazol-4-yl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)cyclohexyl)piperazin-1-yl)prop-2-en-1-one

-

Molecular Formula: C₂₆H₃₅N₉O

-

Molecular Weight: 489.62 g/mol

Biological Activity

The inhibitory activity of Compound 19 against various kinases has been determined through enzymatic assays.

| Target | IC₅₀ (nM) |

| FGFR3 | 2.0 |

| FGFR2 | 1.8 |

| FGFR3-V555L | 1.5 |

| FGFR1 | 27 |

| FGFR4 | 157 |

| Data sourced from Nguyen M. H., et al. (2023). ACS Med. Chem. Lett.[1] |

Solubility Data

The solubility of Compound 19 has been assessed in simulated biological fluids, indicating good potential for oral bioavailability.

| Solvent/Medium | Solubility (µg/mL) | Molar Concentration (µM) |

| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 557 | ~1138 |

| Simulated Gastric Fluid (SGF) | >400 | >817 |

| Data sourced from Nguyen M. H., et al. (2023). ACS Med. Chem. Lett.[1] |

Note on General Solubility: While specific data in common laboratory solvents like DMSO or PBS are not provided in the primary literature, pyrazolo[4,3-d]pyrimidine scaffolds are generally soluble in organic solvents such as DMSO and DMF. For biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute it into the aqueous assay buffer to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.

Preparation and Synthesis Protocol

The synthesis of Compound 19 involves a multi-step process starting from commercially available reagents. The following is a summary of the likely synthetic route based on related compounds in the literature. Researchers should refer to the supporting information of the source publication for precise, step-by-step instructions and characterization data.

Synthetic Scheme Overview

The synthesis of the pyrazolo[4,3-d]pyrimidine core is a key part of the overall synthesis. A generalized scheme is as follows:

-

Formation of the Pyrazole Ring: Condensation of a hydrazine derivative with a suitable β-ketoester to form the pyrazole ring.

-

Construction of the Pyrimidine Ring: Annulation of the pyrimidine ring onto the pyrazole core, typically using formamide or a similar reagent.

-

Functionalization of the Core: Introduction of the amine side chain via nucleophilic aromatic substitution (SₙAr) at the C3 position.

-

Final Coupling: Coupling of the functionalized core with the piperazine-containing side chain to yield the final Compound 19.

Example Protocol for a Key SₙAr Step (General)

This is a generalized protocol and should be adapted based on the specific intermediates used for Compound 19.

-

Reactants: Dissolve the chlorinated pyrazolo[4,3-d]pyrimidine intermediate (1 equivalent) and (1-cyclobutyl-1H-pyrazol-4-yl)amine (1.2 equivalents) in a suitable solvent such as 1,4-dioxane or N,N-Dimethylformamide (DMF).

-

Catalyst/Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Experimental Protocols: Solubility Assessment

The following are standard protocols for determining the kinetic and thermodynamic solubility of a compound like Compound 19.

Kinetic Solubility Assay Protocol

This assay measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of Compound 19 in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4; 198 µL per well). This results in a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature (or 37°C) for 1.5 to 2 hours.

-

Measurement: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) at a wavelength such as 620 nm. Alternatively, filter the samples and analyze the clear filtrate by HPLC-UV or LC-MS/MS to quantify the concentration of the dissolved compound.

-

Data Analysis: The kinetic solubility is the highest concentration of the compound that does not precipitate under these conditions.

Thermodynamic Solubility Assay Protocol

This assay measures the equilibrium solubility of a compound and is considered the "gold standard".

-

Sample Preparation: Add an excess amount of solid (crystalline) Compound 19 to a vial containing a known volume of the desired buffer (e.g., PBS, pH 7.4).

-

Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Determine the concentration of Compound 19 in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS, with a standard curve prepared in the same buffer.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Signaling Pathway and Workflow Diagrams

FGFR3 Signaling Pathway

FGFR3 activation by its ligand, Fibroblast Growth Factor (FGF), in the presence of heparin, leads to receptor dimerization, autophosphorylation, and the activation of multiple downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Experimental Workflow for Kinetic Solubility Assay

The following diagram illustrates the high-throughput workflow for determining the kinetic solubility of a test compound.

References

Application Notes and Protocols for Fgfr3-IN-9 Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunoprecipitation (IP) of Fibroblast Growth Factor Receptor 3 (FGFR3) using the small molecule inhibitor, Fgfr3-IN-9. This technique is invaluable for studying FGFR3-associated protein complexes, validating drug-target engagement, and elucidating downstream signaling pathways in various research and drug development contexts.

FGFR3 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Aberrant FGFR3 signaling, due to mutations, amplifications, or fusions, is implicated in numerous cancers, including bladder cancer and glioblastoma, as well as in developmental disorders like achondroplasia.[2][3][4] Small molecule inhibitors that target the kinase activity of FGFR3 are a promising class of therapeutics.[5][6][7]

Immunoprecipitation using a specific inhibitor like this compound allows for the selective isolation of FGFR3 and its interacting proteins from cell lysates. This method can confirm the direct binding of the inhibitor to FGFR3 within a cellular context and can help identify novel protein-protein interactions that are dependent on the activation state of the receptor. The subsequent analysis of the immunoprecipitated complex, typically by Western blotting or mass spectrometry, can provide insights into the mechanism of action of the inhibitor and its effects on cellular signaling.

FGFR3 Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR3 induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which regulate essential cellular processes.

Caption: Overview of the FGFR3 signaling cascade and associated pathways.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several known FGFR3 inhibitors. This information can serve as a reference for determining the optimal concentration of this compound in your experiments. It is recommended to perform a dose-response experiment to determine the IC50 of this compound for FGFR3 phosphorylation in your specific cell system.

| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |

| FIIN-2 | 3.1 | 4.3 | 27 | 45 | [8] |

| FIIN-3 | 13 | 21 | 31 | 35 | [8] |

| AZD4547 | 0.2 | 2.5 | 1.8 | >1000 | [9] |

| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | [9] |

| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [9] |

| Zoligratinib (Debio-1347) | 9.3 | 7.6 | 22 | 290 | [9] |

| PD173074 | 20-40 | - | 20-40 | - | [5][10] |

| TKI-258 | 8 | 10 | 9 | 100 | [5][10] |

| SU5402 | 300 | 300 | >1000 | >1000 | [5][10] |

Experimental Protocols

Immunoprecipitation of FGFR3 using this compound

This protocol describes the immunoprecipitation of FGFR3 from cell lysates using the small molecule inhibitor this compound. The inhibitor is used to selectively bind to and isolate FGFR3 and its associated proteins.

Materials:

-

Cells expressing FGFR3 (e.g., bladder cancer cell lines like RT112 or cells transiently overexpressing FGFR3)

-

This compound (resuspended in a suitable solvent like DMSO)

-

Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors

-

Protein A/G magnetic beads or agarose beads

-

Anti-FGFR3 antibody (for positive control and Western blot detection)

-

Normal IgG (for negative control)

-

Wash Buffer (e.g., lysis buffer or PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer or a non-denaturing elution buffer like 0.1 M glycine, pH 2.5)

-

Phosphate-Buffered Saline (PBS)

-

Microcentrifuge tubes

-

Rotating wheel or rocker

-

Magnetic rack (for magnetic beads)

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

If studying ligand-induced activation, serum-starve cells for 4-6 hours before treatment.

-

Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration (e.g., 1-2 hours). A typical starting concentration is 5-10 times the IC50 value.[5]

-

If applicable, stimulate cells with an FGF ligand (e.g., 10-50 ng/mL FGF1 or FGF2) for 15-30 minutes before harvesting.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the clarified lysate using a BCA or Bradford assay.

-

Normalize the protein concentration of all samples. A typical starting amount is 0.5-1 mg of total protein per immunoprecipitation.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G beads to each lysate.

-

Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.

-

Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the optimized concentration of this compound. For a standard antibody-based IP, add 2-5 µg of anti-FGFR3 antibody or normal IgG.

-

Incubate on a rotator at 4°C for 2-4 hours or overnight.

-

Add 30-50 µL of equilibrated Protein A/G beads to each sample.

-

Incubate on a rotator at 4°C for an additional 1-2 hours.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

To elute the proteins, add 30-50 µL of 2x Laemmli sample buffer directly to the beads and boil at 95-100°C for 5-10 minutes. This is suitable for subsequent Western blot analysis.

-

Alternatively, for functional assays or mass spectrometry, use a non-denaturing elution buffer. Incubate for 10-15 minutes at room temperature and then pellet the beads to collect the eluate.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

-

Probe the membrane with antibodies against FGFR3, phosphotyrosine, and known interacting proteins like Hsp90 or Grb2.[11]

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for this compound immunoprecipitation.

Validation by Western Blotting

Protocol:

-

SDS-PAGE:

-

Load the eluted samples, along with a portion of the input lysate and the unbound fraction, onto an SDS-polyacrylamide gel.

-

Run the gel according to standard procedures to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Recommended primary antibodies:

-

Anti-FGFR3 (to confirm pulldown of the target)

-

Anti-phosphotyrosine (to assess the phosphorylation status of FGFR3)

-

Antibodies against known interacting proteins (e.g., anti-Hsp90, anti-Grb2) to identify co-precipitated partners.[11]

-

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

By following these detailed protocols and application notes, researchers can effectively utilize this compound to immunoprecipitate FGFR3 and investigate its protein interactions and signaling pathways, thereby advancing our understanding of FGFR3 biology and aiding in the development of targeted therapies.

References

- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Fibroblast Growth Factor Receptor 3 (FGFR3) Is a Strong Heat Shock Protein 90 (Hsp90) Client: IMPLICATIONS FOR THERAPEUTIC MANIPULATION - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Drug Resistance to FGFR3 Inhibitors

Disclaimer: The following application notes and protocols have been generated using information available for the FDA-approved FGFR inhibitor, erdafitinib , as a representative compound. The specific compound "Fgfr3-IN-9" is not documented in publicly available scientific literature. Therefore, the provided data and methodologies are based on a well-characterized inhibitor to illustrate the principles of studying drug resistance in the context of FGFR3-targeted therapies.

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that, when aberrantly activated through mutations, fusions, or amplification, can drive the growth of various cancers, including urothelial carcinoma, lung cancer, and glioblastoma.[1][2][3] Targeted therapies using small molecule FGFR inhibitors have shown clinical promise; however, the development of drug resistance is a significant challenge.[2][4] These application notes provide a framework for researchers to study the mechanisms of resistance to FGFR3 inhibitors using cellular models.

Mechanisms of Resistance to FGFR3 Inhibitors

Resistance to FGFR3 inhibitors can be broadly categorized into two main types:

-

On-target resistance: This involves genetic alterations in the FGFR3 gene itself, which prevent the inhibitor from binding effectively. A common mechanism is the emergence of "gatekeeper" mutations in the kinase domain.

-

Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR3 signaling. This can involve the upregulation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.[4][5]

Data Presentation: In Vitro Efficacy of Erdafitinib

The following tables summarize the in vitro activity of erdafitinib against cancer cell lines with different FGFR3 alterations and the impact of known resistance mutations.

Table 1: Proliferative IC50 Values of Erdafitinib in FGFR3-Altered Cancer Cell Lines

| Cell Line | Cancer Type | FGFR3 Alteration | Erdafitinib IC50 (nM) |

| RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | 5.8 |

| SW780 | Bladder Cancer | FGFR3 S249C | 25 |

| JIMT-1 | Breast Cancer | FGFR3 Wild-Type | >10,000 |

Data are representative and compiled from various preclinical studies. Actual values may vary based on experimental conditions.

Table 2: Impact of FGFR3 Kinase Domain Mutations on Erdafitinib Potency

| FGFR3 Mutation | Location | Fold Change in IC50 (vs. Wild-Type) |

| V555M | Kinase Domain (Gatekeeper) | >100 |

| N540K | Kinase Domain | ~50 |

| K650E | Kinase Domain | ~20 |

Fold change values are estimates based on published resistance profiling studies.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to an FGFR3 inhibitor by continuous culture in the presence of the drug.

Materials:

-

FGFR3-dependent cancer cell line (e.g., RT112)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

FGFR3 inhibitor (e.g., erdafitinib)

-

DMSO (vehicle control)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of the FGFR3 inhibitor in the parental cell line.

-

Initial drug exposure: Seed the parental cells at a low density and treat with the FGFR3 inhibitor at a concentration equal to the IC50.

-

Dose escalation: As the cells begin to recover and proliferate, gradually increase the concentration of the FGFR3 inhibitor in a stepwise manner. A typical dose escalation strategy is to double the concentration every 2-3 weeks.

-

Maintenance of resistant clones: Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., 10-20 times the initial IC50), they can be considered resistant. Maintain the resistant cell line in the presence of the high inhibitor concentration.

-

Characterization of resistant cells: Periodically characterize the resistant cell population to identify the mechanisms of resistance (see protocols below).

Experimental workflow for generating drug-resistant cell lines.

Analysis of FGFR3 Signaling Pathway

Western blotting can be used to assess the phosphorylation status of FGFR3 and its downstream signaling components.

Materials:

-

Parental and resistant cell lines

-

FGFR3 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Protocol:

-

Cell treatment: Seed parental and resistant cells and allow them to attach overnight. Treat the cells with varying concentrations of the FGFR3 inhibitor for a specified time (e.g., 2 hours).

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Simplified FGFR3 signaling pathway.

Identification of Resistance Mutations

Sanger sequencing or next-generation sequencing (NGS) can be used to identify mutations in the FGFR3 gene in resistant cell lines.

Materials:

-

Genomic DNA extraction kit

-

PCR primers flanking the FGFR3 kinase domain

-

PCR reagents

-

DNA sequencing service

Protocol:

-

Genomic DNA extraction: Extract genomic DNA from parental and resistant cell lines.

-

PCR amplification: Amplify the kinase domain of FGFR3 using PCR.

-

DNA sequencing: Send the PCR products for Sanger sequencing or prepare a library for NGS.

-

Sequence analysis: Align the sequencing data to the human reference genome to identify any mutations in the resistant cells that are not present in the parental cells.

Investigating Bypass Signaling Pathways

To investigate the activation of bypass signaling pathways, a phospho-RTK array can be used to screen for the activation of multiple receptor tyrosine kinases simultaneously.

Protocol:

-

Cell lysis: Prepare cell lysates from parental and resistant cells.

-

Array incubation: Incubate the cell lysates with the phospho-RTK array membrane according to the manufacturer's instructions.

-

Detection: Detect the signals using a chemiluminescent substrate.

-

Data analysis: Compare the phosphorylation profile of RTKs between the parental and resistant cells to identify any upregulated pathways in the resistant cells.

Logic of bypass signaling as a resistance mechanism.

Conclusion

The study of drug resistance to FGFR3 inhibitors is crucial for the development of more effective and durable cancer therapies. The protocols and information provided here offer a foundational approach for researchers to investigate the molecular mechanisms underlying resistance and to identify potential strategies to overcome it. By combining the generation of resistant cell lines with molecular analysis techniques, a deeper understanding of on-target and off-target resistance mechanisms can be achieved.

References

- 1. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer cells may develop resistance to FGFR inhibitors - ecancer [ecancer.org]

- 5. mdpi.com [mdpi.com]

Fgfr3-IN-9 in CRISPR Screens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrations in the FGFR3 gene, such as mutations and fusions, are oncogenic drivers in a variety of cancers, including urothelial carcinoma, lung squamous cell carcinoma, and multiple myeloma.[3] This makes FGFR3 a compelling target for cancer therapy. Fgfr3-IN-9 is a potent and reversible inhibitor of the FGFR family of kinases. The combination of this compound with CRISPR-Cas9 genetic screens provides a powerful platform to identify novel drug targets, understand mechanisms of drug resistance, and discover synthetic lethal interactions with FGFR3 inhibition.

This document provides detailed application notes and protocols for utilizing this compound in CRISPR screens.

This compound: A Potent FGFR Inhibitor

This compound is a small molecule inhibitor with high affinity for the FGFR family. Its inhibitory activity has been characterized against multiple FGFR isoforms, making it a valuable tool for studying FGFR-driven cancers.

| Target | IC50 (nM) |

| FGFR4 (Wild Type) | 17.1 |

| FGFR3 | 29.6 |

| FGFR4 (V550L) | 30.7 |

| FGFR2 | 46.7 |

| FGFR1 | 64.3 |

| Data sourced from MedchemExpress. |

Application of this compound in CRISPR Screens

The primary application of this compound in the context of CRISPR screens is to identify genes that modify the cellular response to FGFR3 inhibition. These screens can be designed in two main formats:

-

Resistance Screens: Identify genes whose loss-of-function confers resistance to this compound. This can reveal parallel or downstream pathways that bypass the need for FGFR3 signaling.

-

Sensitization (Synthetic Lethality) Screens: Identify genes whose loss-of-function, in combination with this compound treatment, leads to enhanced cell death. This is a powerful approach to find combination therapies that may be more effective and less prone to resistance.

These screens are particularly relevant in cancer cell lines with known FGFR3 alterations (e.g., mutations or fusions) that are dependent on its signaling for survival.

Signaling Pathway and Experimental Workflow

To effectively design and interpret CRISPR screens with this compound, it is essential to understand the FGFR3 signaling pathway and the experimental workflow.

Caption: FGFR3 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for a CRISPR Screen with this compound.

Experimental Protocols

Cell Line Preparation and this compound Dose-Response Curve

Objective: To select a suitable cell line and determine the optimal concentration of this compound for the screen.

Materials:

-

Cancer cell line with a known FGFR3 activating mutation or fusion (e.g., RT-112, SW780).

-

Complete cell culture medium.

-

This compound (dissolved in DMSO).

-

96-well plates.

-

Cell viability assay reagent (e.g., CellTiter-Glo®).

Protocol:

-

Culture the selected cancer cell line in its recommended complete medium.

-

Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).

-

Prepare a serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a DMSO-only control.

-